Magnesium, butylethyl-

Description

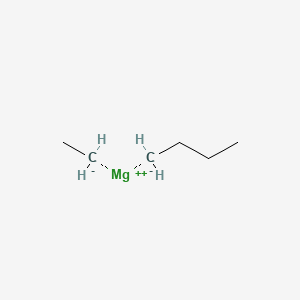

Magnesium, butylethyl- (C₆H₁₄Mg), commonly abbreviated as BEM (butylethyl magnesium), is a Grignard reagent with the molecular formula C₆H₁₄Mg and CAS number 62202-86-2 . It is typically supplied as a 0.9M solution in heptane, exhibiting high reactivity with water and oxygen . Structurally, it consists of a magnesium atom bonded to a butyl and an ethyl group, rendering it a versatile organometallic compound in synthetic chemistry.

Properties

IUPAC Name |

magnesium;butane;ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.C2H5.Mg/c1-3-4-2;1-2;/h1,3-4H2,2H3;1H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNWUQFTJNJVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[CH2-].CCC[CH2-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069551 | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

62202-86-2 | |

| Record name | Magnesium, butylethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062202862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, butylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylethylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approaches for Magnesium Alkyls

Magnesium alkyls such as magnesium butylethyl- are generally prepared by:

- Direct reaction of magnesium metal with alkyl halides (Grignard reagent formation)

- Transmetallation or exchange reactions involving magnesium alkoxides or other magnesium alkyls

- Reaction of magnesium with organolithium reagents

These methods require strictly anhydrous and oxygen-free conditions, typically under nitrogen or argon atmosphere.

Preparation via Grignard-Type Reaction

A classical approach to prepare mixed dialkylmagnesium compounds involves the reaction of magnesium powder with alkyl halides:

- Starting materials: Magnesium powder, 2-chlorobutane (or other alkyl halides), and solvents such as tetrahydrofuran (THF) or ethers.

- Procedure: Under nitrogen protection, magnesium powder is mixed with a small amount of alkyl halide to initiate the reaction. After initiation, the alkyl halide is slowly added to the reaction vessel with stirring and heating.

- Reaction: The magnesium inserts into the carbon-halogen bond forming the Grignard reagent intermediate.

- Post-reaction: The intermediate can be further reacted with a different alkyl lithium reagent to form the mixed dialkylmagnesium compound, such as magnesium, butylethyl-.

A representative method for dibutylmagnesium (a related dialkylmagnesium) preparation is described as follows:

| Step | Description |

|---|---|

| 1 | Magnesium powder and initiator mixed under nitrogen in a reactor |

| 2 | Slow addition of 2-chlorobutane solution to initiate Grignard formation |

| 3 | Maintain temperature for reaction completion |

| 4 | Rapid addition of n-butyllithium solution in hexane |

| 5 | Stirring and maintaining temperature for transmetallation |

| 6 | Distillation to remove solvents and isolation of product |

| 7 | Cooling and filtration to obtain pure dialkylmagnesium |

This method yields high-purity dialkylmagnesium compounds suitable for further synthetic applications.

Preparation via Ester Exchange Reaction (Transesterification)

Another method, particularly for magnesium alkoxides but conceptually adaptable for alkylmagnesiums, involves ester exchange reactions:

- Starting materials: Lower alkyl magnesium alkoxide and a suitable alkyl ester (e.g., tert-butanol ester).

- Reaction conditions: Under nitrogen atmosphere, the reactants are combined in a reaction vessel equipped with a rectification or distillation device.

- Process: The transesterification proceeds with removal of low-boiling ester by distillation to drive the reaction forward.

- Outcome: After completion, excess ester is removed conventionally, and the product is dried to yield a high purity magnesium alkyl compound.

For example, magnesium tert-butylate is prepared by this method with purity ranging from 92% to 98% and high yield, demonstrating the efficiency of this approach.

Comparative Table of Preparation Methods

Research Findings and Notes

- Inert atmosphere is critical to prevent decomposition of magnesium alkyl compounds.

- Temperature control and gradual addition of reactants improve yield and purity.

- Use of initiators such as small amounts of alkyl halides can trigger the magnesium insertion reaction.

- Distillation or rectification during ester exchange reactions helps remove by-products and drive the reaction to completion.

- Purification by drying and filtration is essential to isolate the solid magnesium alkyl product.

Biological Activity

Magnesium, butylethyl- (C6H14Mg), is an organomagnesium compound that has garnered interest in various fields, particularly in catalysis and biological applications. This article explores its biological activity, examining relevant research findings, case studies, and potential applications.

Magnesium, butylethyl- is classified as an alkyl magnesium compound. It is primarily used in synthetic organic chemistry as a reagent and catalyst. The molecular structure consists of a magnesium atom bonded to butyl and ethyl groups, which influences its reactivity and interaction with biological systems.

Biological Activity

1. Mechanisms of Action

Research indicates that magnesium alkyls, including butylethyl magnesium, exhibit unique biological activities due to their ability to interact with various biological molecules. They can act as catalysts in polymerization reactions and may influence metabolic pathways through their reactivity with biomolecules.

2. Toxicological Profile

The toxicological assessment of magnesium butylethyl has not been extensively documented; however, related compounds such as ethyl tert-butyl ether (ETBE) have shown moderate toxicity upon inhalation exposure in animal studies. These studies suggest that similar magnesium alkyls may pose risks if not handled properly .

3. Pharmacokinetics

The pharmacokinetic behavior of magnesium compounds typically involves absorption through various routes (oral, inhalation, intravenous). For instance, studies on related compounds have demonstrated significant distribution in organs like the liver and kidneys after exposure .

Case Studies

Case Study 1: Catalytic Activity in Polymerization

In a study examining the catalytic properties of magnesium alkyls, it was found that butylethyl magnesium serves as an effective catalyst for lactide polymerization. The study indicated that the compound's unique structure allows it to facilitate reactions efficiently, demonstrating its potential utility in industrial applications .

Case Study 2: Interaction with Biological Systems

A recent investigation into modified magnesium alkyls highlighted their role in Ziegler-Natta catalysis. The findings suggested that these compounds could significantly enhance the efficiency of polymer synthesis while also exhibiting low toxicity profiles compared to traditional catalysts .

Research Findings

Scientific Research Applications

Key Applications

-

Catalyst Production

- Magnesium butylethyl is integral to the generation of Ziegler–Natta catalysts, which are pivotal in the polymerization of olefins. These catalysts facilitate the conversion of monomers into polymers with high efficiency and specificity .

- The compound serves as a moisture-sensitive precursor that can be processed in aliphatic solvents to avoid contamination from water or ether, enhancing the quality and yield of the resulting catalysts .

-

Viscosity Modification

- Recent studies have highlighted the potential of nitrogen-containing compounds, such as BIANs (bidentate imines), to reduce the viscosity of magnesium alkyl solutions, including those containing butylethyl magnesium. This viscosity reduction is crucial for improving the processability of these solutions in industrial applications .

- The interaction between BIANs and magnesium alkyls has shown promise in maintaining the stability and reusability of these compounds without permanent chemical modification .

-

Synthesis of Complex Organometallic Compounds

- Magnesium butylethyl has been utilized in magnesiation reactions to synthesize complex organic molecules. For instance, it has been employed to activate weakly substituted arenes, facilitating their transformation into more reactive species .

- The ability to form stable complexes with various ligands enhances its utility in synthetic organic chemistry.

Table 1: Characteristics of Magnesium Butylethyl Solutions

| Property | Value |

|---|---|

| Concentration | 10–20% in heptane |

| Typical Use | Catalyst precursor |

| Stability | High under inert conditions |

| Viscosity | Variable (depends on additives) |

Table 2: Applications and Effects of BIANs on Magnesium Alkyl Solutions

| BIAN Type | Viscosity Reduction (%) | Reusability | Chemical Stability |

|---|---|---|---|

| Hydrogenated BIAN | Up to 50% | Yes | High |

| Non-hydrogenated BIAN | Up to 30% | Limited | Moderate |

Case Studies

-

Case Study on Viscosity Reduction

- A study conducted on various BIAN derivatives demonstrated that hydrogenated BIANs significantly reduced the viscosity of butylethyl magnesium solutions by forming stable complexes that prevent excessive aggregation . The research utilized advanced spectroscopic techniques such as FTIR and NMR to characterize these interactions.

-

Industrial Application in Polymerization

- In industrial settings, magnesium butylethyl has been successfully employed as a precursor for Ziegler–Natta catalysts, resulting in improved polymer yields and properties. The ability to maintain catalyst activity while minimizing deactivation through moisture control has been a critical factor in its widespread use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares BEM with other organomagnesium reagents:

Reactivity and Catalytic Roles

- Cocatalyst Effects : BEM’s ability to modulate polymerization stereochemistry contrasts with dialkyl magnesium compounds (e.g., dihexyl Mg), which primarily act as initiators without significant stereochemical influence .

- Grignard Reagents: Unlike phenyl magnesium chloride (used in silane production ), BEM’s branched alkyl structure enhances its solubility in non-polar solvents like heptane, making it preferable for high-temperature reactions .

Research Findings and Industrial Relevance

Stereochemical Control in Polymerization

BEM’s role as a cocatalyst with neodymium (Nd) catalysts enables precise control over myrcene polymerization, achieving >98% cis-1,4-addition at low concentrations and 3,4-addition at higher loadings . This contrasts with Fe- or La-based systems, which require distinct ligands for stereoregularity .

Enhanced Oil Recovery (EOR)

In EOR, BEM improves surfactant stability under high-salinity conditions, outperforming sodium alpha olefin sulfonate (AOS) in thermal resilience .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for preparing magnesium, butylethyl- (BEM) alcoholate solutions, and how can reproducibility be ensured?

- Methodological Answer : The synthesis involves reacting butylethyl magnesium (BEM) with alcohols (e.g., 2-ethyl-hexanol) under inert conditions. Critical parameters include:

- Molar ratio : Maintain an ROH/Mg ratio of ~1.83 to ensure complete reaction .

- Temperature control : Keep the reaction between 20–25°C to prevent side reactions .

- Stabilization time : Allow the solution to stabilize for 1 hour post-reaction to achieve homogeneity .

- Document all steps rigorously, including solvent purity, mixing rates, and reagent batch numbers, to ensure reproducibility .

Q. How should researchers characterize the physicochemical properties of magnesium, butylethyl- derivatives, and what analytical techniques are most reliable?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (¹H, ¹³C) to confirm molecular structure and purity.

- X-ray diffraction (XRD) : For crystallographic data, though inconsistencies between calculated and experimental patterns (e.g., missing peaks) require cross-validation with other techniques like TEM or SAXS .

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition pathways.

- Report instrument specifications, calibration methods, and raw data accessibility to meet reproducibility standards .

Q. What are the best practices for documenting experimental protocols involving magnesium, butylethyl- compounds in research publications?

- Methodological Answer : Follow ICMJE and Elsevier guidelines:

- Chemical details : Include full names, suppliers, batch numbers, purity, and storage conditions (e.g., "butylethyl magnesium, 20.3% n-heptane solution, Sigma-Aldrich, Batch #X, stored under argon") .

- Safety protocols : Describe handling under inert atmospheres and waste disposal methods.

- Data transparency : Provide raw datasets in supplementary materials or repositories with persistent identifiers .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data between magnesium, butylethyl- derivatives and related compounds (e.g., 2,4-D BEE vs. acid forms)?

- Methodological Answer :

- Comparative studies : Conduct parallel assays (e.g., developmental toxicity in rabbits) under identical conditions to isolate structural effects .

- Endpoint analysis : Use lower NOAEL values (e.g., 10 mg/kg/day for BEE vs. 30 mg/kg/day for acid) to adjust risk assessments .

- Mechanistic studies : Employ in vitro models (e.g., hepatocyte assays) to compare metabolic pathways and bioactivation differences .

Q. What strategies are effective for addressing inconsistencies in analytical data (e.g., XRD, NMR) during magnesium, butylethyl- compound characterization?

- Methodological Answer :

- Multi-technique validation : Combine XRD with elemental analysis (EDS) and spectroscopic methods to confirm phase purity .

- Literature benchmarking : Compare observed patterns with databases (e.g., ICDD PDF #01-1226) and theoretical simulations to identify anomalies .

- Collaborative resolution : Consult crystallography experts or use machine learning tools to re-analyze raw data .

Q. How should systematic reviews on magnesium, butylethyl- compounds be designed to ensure data integrity and relevance?

- Methodological Answer :

- Search strategy : Use Boolean terms (e.g., "magnesium AND butylethyl- AND synthesis") across PubMed, Scopus, and grey literature, including unpublished datasets .

- Data extraction : Employ dual-reviewer validation for accuracy, resolving discrepancies via consensus or third-party adjudication .

- Risk of bias assessment : Apply CONSORT guidelines for experimental studies and GRADE criteria for evidence quality .

Q. What methodological frameworks are suitable for studying the catalytic applications of magnesium, butylethyl- complexes in polymerization?

- Methodological Answer :

- Reaction kinetics : Monitor polymerization rates using in situ FTIR or GPC to correlate BEM concentration with polymer molecular weight .

- Catalyst characterization : Use XPS or EXAFS to analyze active sites and ligand effects on catalytic activity.

- Comparative design : Benchmark against Ziegler-Natta catalysts (e.g., MgCl₂-supported systems) to evaluate efficiency and selectivity .

Methodological Frameworks and Reporting Standards

- Experimental design : Adopt the "Research Onion" model to align epistemology (e.g., positivism) with methods (e.g., controlled lab experiments) .

- Data reporting : Follow Elsevier’s structured sections (Introduction, Theory/Calculation, Results/Discussion) to separate foundational context from novel findings .

- Ethical compliance : Disclose funding sources (e.g., National Natural Science Foundation of China) and conflicts of interest in a dedicated form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.